molecular formula C3H7NO2 B1212850 N-ヒドロキシプロパンアミド CAS No. 2580-63-4

N-ヒドロキシプロパンアミド

カタログ番号: B1212850
CAS番号: 2580-63-4
分子量: 89.09 g/mol
InChIキー: RSIPQHOWTCNEBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

ZAMI-633 has been primarily investigated for its potential in treating urinary tract infections due to its urease inhibitory activity . Urease inhibitors are valuable in medical research because they can prevent the hydrolysis of urea into ammonia and carbon dioxide, a reaction that can contribute to the pathogenesis of certain infections. Beyond its medical applications, ZAMI-633 could also be of interest in biochemical research studying enzyme inhibition and metabolic pathways involving urea.

化学反応の分析

尿素酵素阻害剤であるZAMI-633は、低分子有機化合物に見られる様々な化学反応を起こす可能性があります。これらの反応には、以下が含まれる可能性があります。

    酸化: 分子に酸素原子を導入し、活性を変化させたり安定性を変化させる可能性があります。

    還元: 酸素原子を削除したり、水素原子を追加したりすることで、分子の特性にも影響を与える可能性があります。

    置換: ある官能基を別の官能基と置き換えることで、分子の活性や溶解性を変更するために使用できます。

これらの反応に使用する一般的な試薬や条件は、ZAMI-633に含まれる特定の官能基によって異なります。これらの反応から生成される主要な生成物は、元の分子の改変されたバージョンであり、生物学的活性が変化している可能性があります。

科学研究への応用

ZAMI-633は、尿素酵素阻害活性のために、主に尿路感染症の治療における可能性について調査されてきました . 尿素酵素阻害剤は、尿素のアンモニアと二酸化炭素への加水分解を阻害するため、医学研究において価値があります。この反応は、特定の感染症の発症に関与する可能性があります。ZAMI-633は、医療用途に加えて、酵素阻害や尿素を伴う代謝経路を研究する生化学研究でも興味深い可能性があります。

作用機序

ZAMI-633は、尿素酵素を阻害することで効果を発揮します . 尿素酵素は、尿素のアンモニアと二酸化炭素への加水分解を触媒します。この酵素を阻害することにより、ZAMI-633は、特定の感染症、特に尿路における発症の重要な要素であるアンモニアの産生を減少させることができます。ZAMI-633の分子標的は、尿素酵素の活性部位であり、そこで結合して酵素が反応を触媒するのを防ぐ可能性があります。

類似化合物との比較

ZAMI-633は、アセトヒドロキサム酸やフルロファミドなどの他の尿素酵素阻害剤と比較することができます。これらの化合物も尿素酵素を阻害しますが、効力、選択性、薬物動態特性が異なる場合があります。ZAMI-633の独自性は、その特定の構造と尿素酵素との相互作用の特殊な方法にあり、有効性または安全性において利点がある可能性があります .

類似化合物:

    アセトヒドロキサム酸: 尿路感染症の治療に使用される別の尿素酵素阻害剤です。

    フルロファミド: ZAMI-633とは薬物動態特性が異なる尿素酵素阻害剤です。

準備方法

ZAMI-633の具体的な合成経路や反応条件は、パブリックドメインでは容易に入手できません。低分子薬として、ヘテロ環構造の形成を含む一連の有機反応によって合成される可能性があります。工業生産方法は、通常、大規模生産のためにこれらの合成経路を最適化し、コストと環境への影響を最小限に抑えながら、高い収率と純度を確保します。

生物活性

N-Hydroxypropanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current findings from various studies to provide an overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against specific diseases, and relevant case studies.

N-Hydroxypropanamide, with the molecular formula C3H7NO2\text{C}_3\text{H}_7\text{NO}_2, is characterized by the presence of both hydroxyl and amide functional groups. Its structure allows for significant interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of N-hydroxypropanamide primarily involves its role as an enzyme inhibitor . It has been shown to interact with various enzymes, notably histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression.

  • HDAC Inhibition : N-hydroxypropanamide derivatives have demonstrated potent HDAC inhibitory activity. For instance, novel derivatives synthesized have shown IC50 values between 0.041–0.044 μM, indicating strong inhibition compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
  • Induction of Apoptosis : Compounds containing the N-hydroxypropanamide moiety have been observed to induce apoptosis in cancer cells. In particular, studies revealed that certain derivatives could arrest cell cycles at the G2/M phase and trigger both early and late apoptosis in human cancer cell lines such as SW620 (colon cancer) and PC-3 (prostate cancer) .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of various N-hydroxypropanamide derivatives:

Compound IDTarget EnzymeIC50 (μM)Cell Line TestedEffect Observed
10lHDAC60.041SW620Induced apoptosis
10mHDAC60.044PC-3Cell cycle arrest
3aUrease0.043H. pyloriInhibition of gastritis
3dUrease0.055H. pyloriInhibition of gastritis
3nUrease0.018H. pyloriComplete eradication

Case Studies

Case Study 1: Anticancer Activity
A study evaluated a series of N-hydroxypropenamides for their anticancer potential against human cancer cell lines (SW620, PC-3, NCI-H23). The results indicated that compounds with specific substitutions at the 4-oxoquinazoline scaffold exhibited significantly higher HDAC inhibitory activity and cytotoxicity than their counterparts . Notably, compounds 10l and 10m were highlighted for their strong bioactivity.

Case Study 2: Anti-Helicobacter Pylori Activity
Another investigation focused on arylamino-containing hydroxamic acids derived from N-hydroxypropanamide as urease inhibitors against Helicobacter pylori. Compounds 3a , 3d , and 3n showed remarkable urease inhibition with IC50 values as low as 0.018 μM, demonstrating their potential in treating gastritis and gastric ulcers caused by this pathogen .

特性

IUPAC Name

N-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2-3(5)4-6/h6H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIPQHOWTCNEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180460
Record name Propionohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580-63-4
Record name N-Hydroxypropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2580-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxypropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPIONOHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8TD4EMP0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-hydroxypropanamide
Reactant of Route 2
n-hydroxypropanamide
Reactant of Route 3
Reactant of Route 3
n-hydroxypropanamide
Reactant of Route 4
Reactant of Route 4
n-hydroxypropanamide
Reactant of Route 5
n-hydroxypropanamide
Reactant of Route 6
Reactant of Route 6
n-hydroxypropanamide
Customer
Q & A

Q1: How does propionohydroxamic acid exert its effect?

A1: Propionohydroxamic acid acts as a potent and competitive urease inhibitor. [, , ] Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, propionohydroxamic acid can disrupt this process, particularly relevant in the context of urinary tract infections and the formation of certain types of kidney stones. [, , , , ]

Q2: What are the downstream consequences of urease inhibition by propionohydroxamic acid?

A2: Inhibiting urease with propionohydroxamic acid primarily impacts the formation of struvite and carbonate apatite crystals in the urinary tract. [, , ] These crystals are often associated with infections caused by urease-producing bacteria. By reducing bacterial urease activity, this compound helps prevent the formation of these specific types of kidney stones. [, , ]

Q3: What is the molecular formula and weight of propionohydroxamic acid?

A3: The molecular formula of propionohydroxamic acid is C3H7NO2, and its molecular weight is 89.09 g/mol. []

Q4: Is there any spectroscopic data available to characterize propionohydroxamic acid?

A4: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been used to characterize propionohydroxamic acid. [, ] Additionally, crystallographic studies have revealed its three-dimensional hydrogen-bonded framework structure. []

Q5: Has the compatibility and stability of propionohydroxamic acid been studied?

A5: While detailed studies on material compatibility are limited, its use in pharmaceutical formulations suggests reasonable compatibility with common excipients. [, ] Stability under various conditions is crucial for formulation and storage. Research suggests that propionohydroxamic acid can be formulated to improve its stability and bioavailability. []

Q6: Have computational chemistry methods been applied to propionohydroxamic acid?

A6: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the chemical speciation and thermodynamic properties of propionohydroxamic acid complexes, particularly with vanadium(V). [] These calculations helped model the tautomeric equilibria and understand the stability of different species formed in solution. []

Q7: How do structural modifications affect the activity of propionohydroxamic acid?

A7: Studies exploring structure-activity relationships have focused on modifying the side chain of aminohydroxamic acids, including propionohydroxamic acid. [, ] These modifications aimed to optimize metal ion chelation properties and influence the stability and biological activity of the resulting complexes. [, ]

Q8: What strategies can improve the stability and delivery of propionohydroxamic acid?

A8: Research indicates that propionohydroxamic acid can be formulated to enhance its stability. [] Although specific delivery strategies haven't been extensively studied, utilizing prodrug approaches, like attaching a glucose moiety, could offer targeted delivery to the colon by leveraging bacterial β-glucosidase activity. [, ]

Q9: What is known about the pharmacokinetics of propionohydroxamic acid?

A9: While detailed pharmacokinetic data is limited in the provided research, some studies suggest that orally administered propionohydroxamic acid can reach the colon and exert its urease-inhibiting effects. [, ] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q10: What evidence supports the efficacy of propionohydroxamic acid?

A10: In vitro studies demonstrate the ability of propionohydroxamic acid to inhibit urease activity. [, , , ] Animal studies, particularly in rat models, further support its efficacy in reducing urease activity in the colon and mitigating the formation of certain types of kidney stones. [, ]

Q11: Are there any known safety concerns associated with propionohydroxamic acid?

A11: While generally considered safe for its intended use, potential long-term effects require further investigation. [, ] The development of more potent and selective analogs could potentially address these concerns. [, ]

Q12: How is propionohydroxamic acid analyzed and quantified?

A12: Various analytical techniques have been employed, including potentiometric titrations to determine formation constants with metal ions. [, , ] Gas chromatography methods have been developed for quantifying trace amounts of potential impurities like hydroxylamine in propionohydroxamic acid drug substances and formulations. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。